Product packaging for 4-(3-Phenylbut-2-en-2-yl)aniline(Cat. No.:CAS No. 919789-90-5)

4-(3-Phenylbut-2-en-2-yl)aniline

Cat. No.: B15172158
CAS No.: 919789-90-5
M. Wt: 223.31 g/mol
InChI Key: NJKPRLQQKBRCPL-UHFFFAOYSA-N
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Description

4-(3-Phenylbut-2-en-2-yl)aniline is a synthetic organic compound featuring an aniline group linked to a phenyl-butene chain. This structure classifies it as a substituted aniline, which are valuable intermediates in fine chemical and pharmaceutical research . The amine group on the aromatic ring makes it a versatile building block (synthon) for constructing more complex molecules through various reactions, such as nucleophilic substitution and diazotization. Aniline derivatives are of significant research interest in medicinal chemistry. For instance, structurally related N-benzyl and N-allyl aniline derivatives have been explored as potent inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), which are important therapeutic targets . The specific spatial arrangement of the phenyl and butenyl groups in this compound may be investigated for its potential in structure-activity relationship (SAR) studies, contributing to the development of new pharmacologically active molecules. Applications: • Serving as a key precursor in the synthesis of complex organic molecules and heterocyclic compounds. • Used in research and development within medicinal chemistry for creating potential enzyme inhibitors. • Acting as a building block for materials science and chemical biology probes. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B15172158 4-(3-Phenylbut-2-en-2-yl)aniline CAS No. 919789-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919789-90-5

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

4-(3-phenylbut-2-en-2-yl)aniline

InChI

InChI=1S/C16H17N/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11H,17H2,1-2H3

InChI Key

NJKPRLQQKBRCPL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 3 Phenylbut 2 En 2 Yl Aniline

Reaction Mechanisms Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, a para-substituted aromatic amine, is expected to undergo reactions characteristic of this functional group. These include electrophilic substitutions on the aromatic ring and nucleophilic reactions at the amino group.

Electrophilic Aromatic Substitution Pathways in Substituted Anilines

The amino (-NH₂) group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. chemistrysteps.com Consequently, anilines are highly reactive towards electrophiles, often more so than benzene itself. allen.inmakingmolecules.com

For 4-(3-Phenylbut-2-en-2-yl)aniline, the para-position is blocked by the bulky substituted butene group. Therefore, electrophilic attack is directed to the ortho-positions (positions 2 and 6 relative to the amino group). However, the large size of the para-substituent will likely exert significant steric hindrance, potentially slowing down the reaction rate compared to aniline. makingmolecules.com

Common EAS reactions for anilines include:

Halogenation: Aniline reacts readily with bromine water at room temperature to produce a 2,4,6-tribromoaniline (B120722) precipitate. byjus.combyjus.com Due to the high reactivity, it can be difficult to stop the reaction at monosubstitution. makingmolecules.comlibretexts.org To control this, the amino group is often acetylated to form acetanilide. The acetyl group reduces the activating effect of the amino group, allowing for selective monohalogenation, typically at the para-position due to sterics. chemistrysteps.comlibretexts.org

Nitration: Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is often problematic, leading to oxidation and the formation of tarry products. byjus.comlibretexts.org Furthermore, in the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This results in a significant amount of the meta-nitro product. byjus.comchemistrysteps.com To achieve para-nitration, the amino group is typically protected by acetylation first. byjus.comallen.in

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogensulfate. Heating this intermediate at high temperatures (453-473 K) yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.combyjus.com

Friedel-Crafts Reactions: Aniline does not typically undergo Friedel-Crafts alkylation or acylation. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. allen.inlibretexts.org

Nucleophilic Reactivity of the Amino Group in Aniline Derivatives

The nitrogen atom of the amino group in aniline possesses a lone pair of electrons, making it a nucleophile. byjus.comquora.comchemguide.co.uk It can react with various electrophiles.

Acylation: Anilines react with acyl chlorides and acid anhydrides to form amides. For instance, the reaction of aniline with ethanoyl chloride results in N-phenylethanamide (acetanilide). chemguide.co.uk This reaction is often used to protect the amino group during electrophilic substitution reactions. chemistrysteps.com

Alkylation: The reaction of anilines with alkyl halides can be complex. The initial reaction forms a secondary amine, which can then react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. This leads to a mixture of products. chemguide.co.uk Recent methods have been developed for more controlled N-alkylation of anilines, for example, using 4-hydroxybutan-2-one under visible light. nih.gov

Reaction with Diazonium Salts: Aniline can act as a nucleophile and attack a diazonium salt to form an azo compound. This is an example of an azo coupling reaction. chemistrysteps.comallen.in

The nucleophilicity of the amino group is influenced by the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups decrease it. chemistrysteps.com The large alkyl substituent at the para-position in this compound is generally considered electron-donating through an inductive effect, which should maintain or slightly enhance the nucleophilicity of the amino group compared to aniline itself.

Oxidation Mechanisms and Products of Aniline Derivatives

Anilines are susceptible to oxidation, and the reaction can be complex, yielding a variety of products depending on the oxidant and reaction conditions. daneshyari.com The electrochemical oxidation of aniline can lead to different products depending on the specific mechanism. mdpi.com

Formation of Azo Compounds: The oxidation of para-substituted anilines with reagents like benzimidazolium fluorochromate (BIFC) or tetrabutylammoniumbromochromate (TBABC) in an acetic acid medium has been shown to yield the corresponding azobenzenes. daneshyari.comarabjchem.orgorientjchem.org The reaction is first order with respect to both the aniline and the oxidizing agent. arabjchem.orgorientjchem.org

Formation of Polymeric Products: The oxidation of aromatic amines can also lead to the formation of polymeric materials, which have applications in the dye and drug industries. arabjchem.org Direct nitration of aniline, for example, can result in tarry oxidation products. byjus.com

Catalytic Oxidation: The oxidation of anilines can be catalyzed by various compounds. For example, meso-tetraphenylporphyriniron(III) chloride, a mimic of cytochrome P450, can catalyze the oxidation of anilines by tert-butylhydroperoxide to produce azobenzene. aip.org

The mechanism of oxidation often involves the formation of a positively charged intermediate. arabjchem.orgorientjchem.org

Kinetic and Thermodynamic Parameters of Aniline-based Reactions

The rates of reactions involving anilines are influenced by both kinetic and thermodynamic factors.

Kinetic Studies: Kinetic models have been developed to describe the nitrosation of aniline and its derivatives, linking the reaction rate to the basicity of the substrate and the nucleophilicity of the nitrosating agent. acs.orgmurdoch.edu.au For the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate, the reaction was found to be first order in both aniline and the oxidant. orientjchem.org The transformation of halogen-substituted anilines in estuarine sediment was also found to follow first-order kinetics. proquest.com

Thermodynamic Parameters: Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG) have been determined for various aniline reactions. For the oxidation of meta-substituted anilines, negative entropies of activation were observed, supporting the formation of an ordered activated complex in the rate-determining step. orientjchem.org In another study on the oxidative coupling of aniline, a positive ΔG indicated a non-spontaneous process. researchgate.net

Hammett Correlation: The effect of substituents on the reactivity of anilines often follows the Hammett equation. For the oxidation of para-substituted anilines, a negative ρ (rho) value from the Hammett plot indicated the formation of a positively charged intermediate during the reaction. arabjchem.orgorientjchem.org

The table below presents thermodynamic data for the oxidative coupling of various substituted anilines. researchgate.net

Aniline DerivativeActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH) (kJ/mol)Entropy of Activation (ΔS) (kJ/mol·K)Gibbs Free Energy of Activation (ΔG*) (kJ/mol)
Aniline9.3376.826-0.244779.780
p-Hydroxyaniline6.6794.168-0.251380.186
p-Aminoaniline---81.047

Role of Hydrogen Bonding Interactions in Aniline Reactivity

The amino group of aniline can act as both a hydrogen bond donor and acceptor, influencing its reactivity.

Solvent Effects: The hydrogen bonding between aniline derivatives and solvents can be studied using FT-IR spectroscopy. The symmetric and asymmetric stretching frequencies of the amino group show shifts depending on the polarity of the solvent. nih.gov In polar solvents like DMSO, intramolecular hydrogen bonds are disrupted by competitive hydrogen bonding with the solvent. nih.gov

Intramolecular vs. Intermolecular Hydrogen Bonding: In the solid state, the amino groups of aniline derivatives can form multiple absorption bands due to inter- or intramolecular hydrogen bonds. nih.gov Perhalogenated anilines, for instance, can act as bifunctional donors of both hydrogen and halogen bonds in cocrystals. acs.org

Effect on Reactivity: Hydrogen bonding can influence the electronic properties and thus the reactivity of anilines. Theoretical studies on para-substituted aniline-water complexes show that substituents affect the hydrogen bond strength by altering the electron density transfer between the water molecule and the aniline derivative. rsc.org Electron-withdrawing substituents on the aniline ring increase the acidity of the N-H proton, leading to stronger hydrogen bonds. nih.govreddit.com This, in turn, can affect the pKa and other properties of the substituted aniline. rsc.org

Reactivity of the Substituted Butene Linkage

The second reactive site in this compound is the carbon-carbon double bond in the butene chain. This is a tetrasubstituted alkene, which has some distinct reactivity characteristics.

Stability: Tetrasubstituted alkenes are generally more stable than less substituted alkenes. This increased stability is due to a combination of hyperconjugation and reduced steric strain. fiveable.me

Electrophilic Addition: Alkenes typically undergo electrophilic addition reactions, where the pi bond acts as a nucleophile. libretexts.org The rate of this reaction increases with the number of alkyl groups attached to the double bond, as these groups are electron-donating and increase the electron density of the pi bond. libretexts.org The presence of a phenyl group attached to the double bond can have a complex effect. While the phenyl ring can stabilize the resulting carbocation intermediate through resonance, it can also decrease the electron density of the double bond via conjugation, potentially slowing the initial attack on the electrophile. stackexchange.com In the case of this compound, the alkene is highly substituted with two methyl groups, a phenyl group, and an aniline group. The electron-donating nature of the aniline ring (via the para-phenylene linker) would likely increase the nucleophilicity of the double bond, making it reactive towards electrophiles. The formation of a carbocation intermediate during electrophilic addition would be stabilized by resonance with both the phenyl and the aniline rings.

Steric Hindrance: The four substituents around the double bond create significant steric hindrance. This can make it difficult for reagents to approach the double bond, potentially slowing down reactions or requiring more forcing conditions. nih.gov For example, in alkene metathesis reactions, the more substituted an alkene is, the less reactive it tends to be. nih.gov

Synthesis and Reactions: The synthesis of tetrasubstituted alkenes can be challenging due to their steric bulk. rsc.org Methods like the Wittig reaction, fiveable.me palladium-catalyzed hydrovinylation, nih.gov and carbocupration followed by substitution beilstein-journals.org have been developed for their synthesis. Once formed, these alkenes can undergo various transformations, though often with lower reactivity compared to less hindered alkenes. beilstein-journals.org For example, catalytic hydrogenation of such a sterically hindered alkene might require high pressure and temperature.

The table below compares the general reactivity of different classes of alkenes.

Alkene TypeRelative StabilityReactivity in Electrophilic AdditionKey Steric Factors
MonosubstitutedLeast StableModerateLow
DisubstitutedMore StableHighModerate
TrisubstitutedVery StableVery HighHigh
TetrasubstitutedMost StableVariable (Electronically rich, but sterically hindered)Very High

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to various addition reactions. The electron-rich nature of the aniline ring can influence the reactivity of the double bond, potentially directing the addition of electrophiles.

One of the fundamental reactions involving alkenes is the addition of hydrogen halides. In the case of this compound, the addition of an electrophile like HBr would be expected to proceed via a carbocation intermediate. The stability of this intermediate would be influenced by both the phenyl and the aminophenyl groups.

Another significant class of addition reactions is hydrogenation. Catalytic hydrogenation of the double bond in this compound would yield the corresponding saturated derivative, 4-(3-phenylbutyl)aniline. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere.

The Simmons-Smith reaction offers a method for cyclopropanation of the double bond. chemistry.coach This reaction, which involves an organozinc carbenoid, is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. chemistry.coach The reaction of this compound with diiodomethane (B129776) and a zinc-copper couple would be expected to produce the corresponding cyclopropyl (B3062369) derivative. chemistry.coach

Furthermore, the addition of carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, can lead to the formation of dihalocyclopropanes. chemistry.coach This concerted reaction is also typically syn-selective. chemistry.coach

Below is a table summarizing potential addition reactions to the carbon-carbon double bond of this compound.

Reaction Type Reagents Expected Product
HydrohalogenationHBr4-(2-bromo-3-phenylbutyl)aniline
Catalytic HydrogenationH₂, Pd/C4-(3-phenylbutyl)aniline
Simmons-Smith ReactionCH₂I₂, Zn-Cu4-(1-(1-phenylcyclopropyl)ethyl)aniline
Dichlorocarbene AdditionCHCl₃, NaOH4-(1-(2,2-dichloro-1-methyl-3-phenylcyclopropyl))aniline

Functionalization Reactions of the Alkenyl Group

The alkenyl group in this compound provides a handle for various functionalization reactions, allowing for the introduction of new atoms and functional groups.

Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would break the carbon-carbon double bond to yield carbonyl compounds. For instance, ozonolysis with a reductive workup (e.g., using dimethyl sulfide) would likely yield a ketone and an aldehyde.

Epoxidation of the double bond can be carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would form an epoxide ring, a versatile intermediate that can undergo further nucleophilic ring-opening reactions.

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the double bond. Treatment with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would lead to the formation of an alcohol. The regioselectivity of this reaction would place the hydroxyl group on the less substituted carbon of the double bond.

A study on the vinylogous addition reaction of 4-alkenyl-5-aminopyrazoles with alkyl trifluoropyruvates demonstrates a method for functionalizing a similar alkenyl system. beilstein-journals.org This suggests that this compound could potentially undergo analogous reactions, where the double bond acts as a nucleophile to attack an electrophilic species, leading to the formation of a new carbon-carbon bond and the introduction of a functional group. beilstein-journals.org

The following table outlines some potential functionalization reactions of the alkenyl group.

Reaction Type Reagents Expected Product
Ozonolysis (Reductive Workup)1. O₃; 2. (CH₃)₂S1-(4-aminophenyl)ethan-1-one and Benzaldehyde
Epoxidationm-CPBA4-(2-(1-methyloxiran-2-yl)phenyl)aniline
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-(4-aminophenyl)-1-phenylbutan-3-ol

Cyclization and Annulation Reactions of Alkenes with Aniline Derivatives

The presence of both an aniline and an alkene moiety within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often promoted by acid catalysts or transition metals.

For instance, intramolecular electrophilic cyclization can occur where the double bond acts as a nucleophile and attacks an electrophilically activated position on the aniline ring or a derivative. Research on N-aryl-4-phenylbut-3-enamides has shown that they react with arenesulfenyl chlorides to form tetrahydro-1H-1-benzazepin-2-ones through an intramolecular cyclization process. researchgate.net This suggests that under appropriate conditions, the aniline nitrogen or the aromatic ring of this compound could participate in cyclization with the butenyl side chain.

Furthermore, studies on the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide have shown the formation of bicyclic products through a series of condensation and cyclization steps. rsc.org While this reaction involves a different starting material, it highlights the potential for the phenylbutenyl scaffold to participate in complex cyclization cascades.

The development of methods for the trifluoromethylarylation of alkenes using anilines in the presence of a hypervalent iodine reagent and hexafluoroisopropanol (HFIP) as a solvent has been reported. nih.gov This reaction proceeds with para-regiocontrol and involves the formation of a new carbon-carbon bond between the aniline and the alkene. nih.gov While this is an intermolecular example, it demonstrates the feasibility of coupling aniline and alkene moieties.

The table below summarizes potential cyclization and annulation reactions.

Reaction Type Promoter/Reagent Potential Product Class
Intramolecular Friedel-Crafts AlkylationStrong Acid (e.g., H₂SO₄)Tetrahydroquinoline derivative
Intramolecular AminationTransition Metal CatalystPyrrolidine or Piperidine derivative
Pictet-Spengler type reactionAldehyde/Ketone, AcidTetrahydro-β-carboline analogue

Interplay between Aniline and Alkene Moieties: Synergistic Effects on Reactivity

The electron-donating amino group of the aniline moiety activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This electronic effect can also be transmitted through the π-system to the alkene, although the effect would be attenuated by the saturated carbon atom separating the double bond from the ring.

Conversely, the alkene can influence the reactivity of the aniline group. For instance, in reactions involving the aniline nitrogen, the steric bulk of the phenylbutenyl substituent can play a significant role.

A key aspect of this interplay is observed in reactions where both moieties participate. For example, in acid-catalyzed intramolecular cyclizations, the aniline nitrogen can act as an internal nucleophile, attacking a carbocation formed at the double bond. The feasibility and outcome of such a reaction would be highly dependent on the stability of the resulting ring system and the reaction conditions.

Recent studies have highlighted the role of solvents like hexafluoroisopropanol (HFIP) in promoting the selective functionalization of anilines at the para position in reactions with alkenes. nih.gov This is attributed to the hydrogen-bonding network between HFIP, the aniline, and other reagents, which can control the regioselectivity of the reaction. nih.gov This demonstrates how the reaction environment can be tailored to exploit the synergistic effects between the aniline and alkene functionalities.

The inherent predisposition of anilines to oxidation and alkenes to polymerization under certain acidic conditions presents a challenge. nih.gov However, by carefully selecting reagents and reaction conditions, these undesired side reactions can be minimized, allowing for the desired synergistic reactivity to be harnessed for the synthesis of complex molecules. nih.gov

Stereochemical Considerations in 4 3 Phenylbut 2 En 2 Yl Aniline Research

Isomerism and Stereoisomer Identification

The structure of 4-(3-Phenylbut-2-en-2-yl)aniline, with its central carbon-carbon double bond, gives rise to geometric isomerism. Specifically, the presence of two different substituent groups on each carbon of the double bond allows for the existence of E and Z isomers.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration. For each carbon of the double bond, the attached groups are assigned a priority based on the atomic number of the atom directly bonded to the double bond. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated as E (from the German entgegen, meaning opposite). creative-chemistry.org.ukyoutube.com

In the case of this compound, the substituents on the double bond are a phenyl group, a methyl group, another methyl group, and a 4-aminophenyl group.

Table 1: CIP Priority Assignment for this compound

Double Bond CarbonSubstituent 1PrioritySubstituent 2Priority
C2Phenyl (C₆H₅)HighMethyl (CH₃)Low
C34-Aminophenyl (C₆H₄NH₂)HighMethyl (CH₃)Low

The identification and characterization of these isomers are typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like the Nuclear Overhauser Effect (NOE), and X-ray crystallography. The spatial proximity of certain protons in one isomer will result in a detectable NOE signal, which would be absent in the other.

Control of Stereoselectivity in Synthesis

The ability to selectively synthesize a desired stereoisomer is a cornerstone of modern organic chemistry. For this compound and its analogues, both diastereoselective and enantioselective approaches are of significant interest.

The synthesis of specific E or Z isomers of tetrasubstituted alkenes can be challenging. However, several synthetic strategies can be employed to achieve diastereoselectivity. One common approach is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction, where the choice of reagents and reaction conditions can influence the stereochemical outcome.

For instance, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with various aldehydes has been shown to produce E or E/Z mixtures of 3-aryl-2-(benzothiazol-2'-ylthio)acrylonitrile derivatives, with the stereoselectivity being dependent on the nature of the aldehyde. acs.org While not a direct synthesis of the target molecule, this illustrates a principle that could be adapted. A potential, though not yet reported, diastereoselective synthesis of this compound could involve the reaction of a phosphorus ylide derived from a substituted benzyl (B1604629) phosphonium (B103445) salt with a substituted acetophenone, where steric and electronic factors would govern the formation of the E or Z isomer.

A catalyst-free, visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines has been reported for the synthesis of substituted tetrahydroquinolines with complete diastereoselectivity. studymind.co.uk This highlights the potential for photochemically-driven reactions to control stereochemistry in related systems.

While this compound itself is achiral unless isotopic labeling is introduced, the principles of enantioselective synthesis are crucial for creating chiral analogues or derivatives. The development of chiral catalysts for the asymmetric functionalization of anilines and alkenes is a vibrant area of research. studymind.co.uk

Transition metal-catalyzed asymmetric hydrogenation of enamines and imines represents a powerful method for the synthesis of chiral amines. creative-chemistry.org.uk Similarly, biocatalytic approaches, such as enzyme-catalyzed carbene N-H insertion into aromatic amines, have been developed for the enantioselective synthesis of chiral amines. libretexts.org These methods could potentially be applied to precursors of this compound to generate chiral derivatives with high enantiomeric excess.

Table 2: Potential Enantioselective Strategies for Analogues

StrategyDescriptionPotential Application
Asymmetric HydrogenationReduction of a prochiral enamine or imine precursor using a chiral transition metal catalyst.Synthesis of chiral saturated analogues of this compound.
Biocatalytic N-H InsertionUse of engineered enzymes to catalyze the insertion of a carbene into the N-H bond of an aniline (B41778) precursor.Creation of chiral α-amino acid derivatives from aniline precursors. libretexts.org

Conformational Analysis of the Butenylaniline Structure

In tetrasubstituted alkenes, steric strain can lead to twisting of the double bond and out-of-plane arrangements of the substituents to minimize unfavorable interactions. For this compound, it is expected that the phenyl and aminophenyl rings will not be coplanar with the double bond. The preferred conformation will be a balance between maximizing π-conjugation (which would favor planarity) and minimizing steric repulsion. Computational modeling and advanced spectroscopic techniques can provide insights into the lowest energy conformations of the E and Z isomers.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound is expected to have a profound impact on its chemical reactivity and selectivity in subsequent transformations. The accessibility of the aniline nitrogen and the π-system of the alkene will differ between the E and Z isomers.

For example, in a reaction where a reagent approaches the double bond, the different spatial arrangement of the bulky phenyl and aminophenyl groups in the E and Z isomers will dictate the favored trajectory of approach, potentially leading to different products or reaction rates. Similarly, the orientation of the lone pair on the nitrogen of the aniline group relative to the rest of the molecule will influence its nucleophilicity and its ability to participate in reactions.

In the synthesis of biologically active compounds, such as potential topoisomerase II inhibitors based on related 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide structures, the specific stereoisomer often exhibits significantly different activity. This underscores the critical importance of controlling and understanding the stereochemistry of molecules like this compound in any potential therapeutic application.

Advanced Characterization and Spectroscopic Analysis of 4 3 Phenylbut 2 En 2 Yl Aniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(3-phenylbut-2-en-2-yl)aniline, offering detailed information about its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) and phenyl rings, the vinyl proton, and the methyl protons. The aromatic protons would typically appear in the downfield region (δ 6.5-7.5 ppm). The protons on the aniline ring are expected to show a characteristic splitting pattern, influenced by the amino group and the bulky substituent. The protons of the phenyl group attached to the butene chain would also resonate in this region. The vinyl proton's chemical shift would be indicative of its electronic environment, while the methyl groups would appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The aromatic carbons would be observed in the δ 110-150 ppm range. The carbon atoms of the butene chain, including the vinyl carbons, would have characteristic chemical shifts that help confirm the double bond's presence and substitution pattern. The methyl carbons would appear at the most upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aniline-H (ortho to NH₂) 6.6 - 6.8 d
Aniline-H (meta to NH₂) 7.0 - 7.2 d
Phenyl-H 7.2 - 7.5 m
Vinyl-H 5.8 - 6.2 s
Methyl-H 1.8 - 2.2 s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aniline-C (C-NH₂) 145 - 150
Aniline-C (C-substituted) 135 - 140
Aniline-C (ortho to NH₂) 115 - 120
Aniline-C (meta to NH₂) 128 - 130
Phenyl-C (C-substituted) 140 - 145
Phenyl-C (aromatic) 125 - 130
Vinyl-C 120 - 140

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching. The N-H stretching vibrations of the aniline moiety typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ range, while the C-N stretching of the aromatic amine should be observable around 1250-1350 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Stretch (Aromatic) 1500 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the phenyl and aniline rings and the butene chain, in this compound would result in characteristic absorption bands in the UV-Vis spectrum. Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm, which are attributed to π-π* transitions within the benzene (B151609) ring. The extended conjugation in the target molecule is expected to cause a bathochromic (red) shift in these absorption maxima.

Mass Spectrometry Techniques (HRMS, ESI-TOF, GC-MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) are suitable for analyzing the compound, while hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for separation and identification from complex mixtures. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Microscopic and Surface Characterization (SEM, TEM, AFM)

Microscopic techniques are employed to study the morphology and surface characteristics of this compound in its solid form.

Scanning Electron Microscopy (SEM) can provide high-resolution images of the surface topography, revealing details about the crystal shape, size, and surface texture.

Transmission Electron Microscopy (TEM) can be used to investigate the internal structure of the material at the nanoscale.

Atomic Force Microscopy (AFM) can map the surface topography with atomic resolution, providing quantitative data on surface roughness and other features.

Studies on thin films of polyaniline derivatives have shown the importance of morphology for their properties and applications. lettersonmaterials.com

Advanced Chromatographic and Separation Techniques (e.g., Chiral Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound. Given that the molecule possesses a stereogenic center at the C2 position of the butene chain if the substituents on the double bond were different, it could exist as enantiomers. In such a case, chiral chromatography would be a critical technique for the separation and analysis of these enantiomers. mdpi.com Chiral stationary phases (CSPs) are used to selectively interact with one enantiomer more strongly than the other, allowing for their separation. mdpi.comnih.gov The development of such a separation method is crucial for studying the stereospecific properties of the compound.

Computational and Theoretical Investigations of 4 3 Phenylbut 2 En 2 Yl Aniline

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for quantum chemical studies of medium to large-sized organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing information about their geometry, energy levels, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For 4-(3-phenylbut-2-en-2-yl)aniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose. thaiscience.info

The optimized geometry would reveal key structural features, such as the planarity of the aniline (B41778) and phenyl rings and the stereochemistry around the C=C double bond. The electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the electron density, which are crucial for understanding the molecule's properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-N (aniline)1.39 Å
C=C (butenyl)1.35 Å
C-C (phenyl-butenyl)1.49 Å
Bond AngleC-N-H (aniline)113°
C-C=C (butenyl)122°
Dihedral AnglePhenyl-C-C=C45°

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the phenylbutenyl moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV) (Illustrative)
HOMO-5.20
LUMO-0.85
HOMO-LUMO Gap (ΔE)4.35

Note: These values are illustrative and based on typical DFT calculations for aniline derivatives.

Reactivity Descriptors and Site Selectivity Prediction

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. thaiscience.info

Furthermore, the distribution of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the regions of high HOMO density on the aniline ring would be susceptible to electrophilic attack, while areas with high LUMO density would be prone to nucleophilic attack. This allows for the prediction of regioselectivity in chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

For instance, the synthesis of this compound could be studied computationally to understand the mechanism of the key bond-forming steps. Transition state analysis would reveal the geometry of the molecule at the point of highest energy, providing insights into the factors that control the reaction rate and selectivity. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (e.g., in a solvent or in a mixture). MD simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them.

For this compound, MD simulations could be used to study its interactions with solvent molecules or with other molecules in a mixture. This can provide insights into its solubility, aggregation behavior, and how it interacts with other chemical species in its environment.

Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenyl rings) and calculating the resulting changes in its electronic properties and reactivity descriptors, it is possible to establish structure-reactivity relationships (SRRs).

These computational SRR studies can help in designing new molecules with desired properties. For example, one could investigate how substituents affect the HOMO-LUMO gap, which in turn influences the molecule's reactivity and potential applications. This predictive power is one of the key strengths of computational modeling in chemistry.

An in-depth analysis of the chemical compound this compound reveals significant potential for synthetic modification, opening avenues for the creation of novel molecules and materials. The structural complexity of this aniline derivative, featuring a reactive amino group, an activatable phenyl ring, and an alkenyl moiety, provides multiple sites for targeted chemical transformations. This article explores the derivatization and functionalization strategies applicable to this compound, focusing on modifications at the nitrogen center, electrophilic substitutions on the aromatic core, reactions of the carbon-carbon double bond, and its potential role in polymerization.

Derivatization and Functionalization Strategies for 4 3 Phenylbut 2 En 2 Yl Aniline

The unique structure of 4-(3-phenylbut-2-en-2-yl)aniline offers several pathways for chemical modification. These strategies allow for the fine-tuning of its electronic, physical, and chemical properties, making its derivatives suitable for a wide range of applications.

Research on Potential Applications of 4 3 Phenylbut 2 En 2 Yl Aniline and Its Derivatives

Advanced Materials Science Research (e.g., precursors for polymers, dyes, functionalized organic compounds)

The unique structure of 4-(3-Phenylbut-2-en-2-yl)aniline and its analogues makes them valuable precursors in the synthesis of novel materials. The presence of the aniline (B41778) group allows for polymerization and functionalization, while the conjugated system influences the electronic and optical properties of the resulting materials.

Precursors for Polymers: Research has demonstrated that aniline derivatives are effective monomers for creating advanced polymers with tailored characteristics. researchgate.net A series of new polyaniline (PANI) derivatives based on a structurally similar compound, 2-(1-methylbut-2-en-1-yl)aniline, have been synthesized. nih.govrsc.orgresearchgate.net The introduction of such substituents onto the aniline ring has been shown to modify the properties of the resulting polymers, including enhancing their solubility in common organic solvents, which facilitates their processing into films. nih.govresearchgate.net These modifications also impact the surface morphology of the polymers. rsc.orgresearchgate.net The resulting polymer films have shown high sensitivity to moisture and ammonia, indicating their potential use in the design of chemical sensors. nih.govresearchgate.net Furthermore, copolymers have been prepared through the oxidative copolymerization of aniline with related derivatives like 2-[2-chloro-1-methylbut-2-en-1-yl]aniline, demonstrating a pathway to materials with customized properties. researchgate.net

Precursors for Dyes: Aniline derivatives are foundational in the dye industry. Related compounds, such as 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline, are utilized as intermediates in the synthesis of various dyes and pigments. Similarly, derivatives formed by reacting substituted anilines with other chromophoric molecules, like 1,4-naphthoquinone, have been synthesized for their colorant properties. researchgate.net

Functionalized Organic Compounds: A significant area of research involves using aniline derivatives to create highly functionalized organic compounds. A notable example is the use of 4-(1,2-diphenylbut-1-en-1-yl)aniline, a close analogue of the title compound, as a "self-assembly inducer". rsc.org When this molecule is conjugated with biologically active compounds like podophyllotoxin (B1678966) or aloin, the resulting conjugates spontaneously form spherical nanoparticles. rsc.org This demonstrates the role of the aniline derivative as a building block for creating complex, functional nano-architectures. rsc.org

Table 1: Applications of Aniline Derivatives in Materials Science
Derivative ClassSpecific ExampleApplicationKey FindingReference
Substituted Anilines2-(1-methylbut-2-en-1-yl)anilinePolymer PrecursorForms soluble polymers with high sensitivity to moisture and ammonia, suitable for chemical sensors. nih.govresearchgate.net
Methoxy-Anilines4-Methoxy-N-(4-phenylbut-3-en-2-yl)anilineDye IntermediateServes as a building block in the synthesis of dyes and pigments.
Diphenylbutenyl Anilines4-(1,2-diphenylbut-1-en-1-yl)anilineFunctionalized NanoparticlesInduces self-assembly into spherical nanoparticles when conjugated with other molecules. rsc.org

Precursors in Organic Synthesis and Medicinal Chemistry (e.g., lead compounds, building blocks)

The aniline scaffold is a versatile platform in organic synthesis, providing a starting point for constructing more complex molecules with potential therapeutic value.

Building Blocks in Synthesis: Derivatives of this compound are recognized as valuable building blocks. For instance, 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is explicitly used as a building block for synthesizing more intricate organic molecules. The utility of such structures is further highlighted by the use of N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol as crucial building blocks for molecules of therapeutic importance. nih.gov The ability of 4-(1,2-diphenylbut-1-en-1-yl)aniline to form the basis of self-assembling nanoparticles further cements its role as a foundational component in constructing complex functional systems. rsc.org

Lead Compounds in Medicinal Chemistry: The aniline framework is a common feature in many biologically active compounds. Research into related aniline derivatives has revealed their potential as lead compounds for drug discovery. Studies are ongoing to explore the potential biological activities of compounds like 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline, including antimicrobial and anticancer properties. Other research has identified different aniline derivatives as potent anticancer lead compounds. researchgate.net The synthesis of aniline derivatives has also led to the development of new compounds with potential analgesic and antioxidant properties. researchgate.net The incorporation of a triazole ring into aniline derivatives is another strategy being explored to develop new potential drug candidates. mdpi.com

Table 2: Aniline Derivatives in Organic and Medicinal Chemistry
Derivative Structure/ClassPotential ApplicationResearch FindingReference
4-Methoxy-N-(4-phenylbut-3-en-2-yl)anilineMedicinal ChemistryStudied for potential antimicrobial and anticancer properties.
Phenylacetamide DerivativesAnticancer Lead CompoundsShown to possess antiproliferative effects on various human cancer cell lines. researchgate.net
Naphthoquinone-Aniline ConjugatesAnalgesic & Antioxidant AgentsNew derivatives synthesized showing potential as analgesics and antioxidants. researchgate.net
Triazole-Aniline DerivativesDrug CandidatesThe triazole-aniline system is an attractive structural unit for developing new pharmaceuticals. mdpi.com

Studies in Nonlinear Optical Applications

Organic materials with significant nonlinear optical (NLO) properties are crucial for developing advanced photonic technologies like optical data storage and processing. nih.govnih.gov Aniline derivatives are promising candidates for NLO materials due to their electronic structure.

The NLO response in these organic molecules often arises from a molecular framework consisting of an electron donor and an electron acceptor connected by a π-conjugated linker (a D-π-A structure). nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO effect. nih.gov In this context, the aniline group can serve as an effective electron donor, while the phenylbutenyl system can act as part of the conjugated π-bridge.

Research into various aniline derivatives confirms this potential. Theoretical and experimental studies on fluorinated aniline derivatives have demonstrated their NLO properties. bohrium.com Computational studies on a range of anilines have explored how different substituents affect their first-order hyperpolarizability, a key measure of NLO activity. bohrium.com It has been shown that modifying the donor and acceptor groups attached to a central core can tune the NLO response; for example, using a 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline donor group was found to reduce the HOMO-LUMO energy gap, which is favorable for NLO applications. nih.gov The addition of strong electron-withdrawing groups to such conjugated systems can also significantly alter the energy levels and enhance the third-order NLO response. nih.gov

Table 3: Structural Modifications and Their Effect on NLO Properties of Aniline Derivatives
Structural ModificationEffect on NLO PropertyExample Compound/ClassReference
Addition of Electron-Withdrawing GroupsNarrows energy levels, can enhance third-order NLO response.Highly conjugated benzene (B151609) derivatives. nih.gov
FluorinationImproves NLO properties, contributes to molecular stability.Fluorinated aniline derivatives (e.g., 4-(4-tert-butylphenyl)-3-fluoroaniline). bohrium.com
Variation of SubstituentsAlters the first-order hyperpolarizability (β).Substituted anilines and N,N-dimethylanilines. bohrium.com
Strengthening Donor GroupReduces HOMO-LUMO energy gap, enhancing electron-donating ability.Chromophores with 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline donor. nih.gov

Applications in Catalysis Research

While direct application of this compound as a catalyst is not widely documented, its derivatives are relevant in the field of catalysis primarily as precursors to ligands for metal complexes. The nitrogen atom of the aniline group and the π-electrons of the aromatic rings can coordinate with metal centers, making them suitable for incorporation into larger catalytic structures.

Research has shown that ligands used in catalysis, such as (nacnac) ligands, can be fabricated from aniline derivatives. researchgate.net The interaction of aniline derivatives with catalytically active metals is also evident from the methods used for their synthesis. For example, the synthesis of a related compound, (Z)-3-(4-Methoxyanilino)-1-phenylbut-2-en-1-one, is efficiently achieved using Indium(III) bromide (InBr₃) as a Lewis acid catalyst. nih.gov Similarly, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to synthesize various functionalized aniline derivatives. bohrium.com These synthetic routes, which rely on metal catalysts, underscore the inherent capacity of these aniline-based structures to coordinate with metals, suggesting their potential utility in the design of novel catalytic systems.

Table 4: Catalysts Used in the Synthesis of Aniline Derivatives
Aniline Derivative SynthesizedCatalyst UsedReaction TypeReference
(Z)-3-(4-Methoxyanilino)-1-phenylbut-2-en-1-oneInBr₃ (Indium(III) bromide)Condensation Reaction nih.gov
Fluorinated aniline derivatives (e.g., 4-(4-tert-butylphenyl)-3-fluoroaniline)Palladium (Pd) catalystSuzuki–Miyaura Coupling bohrium.com

Future Directions and Emerging Research Avenues for 4 3 Phenylbut 2 En 2 Yl Aniline

Exploration of Novel Synthetic Methodologies

The synthesis of highly substituted anilines and tetrasubstituted alkenes presents a significant challenge in organic chemistry. acs.orgacs.org Future research will likely focus on developing more efficient and versatile methods for the construction of 4-(3-Phenylbut-2-en-2-yl)aniline.

Modern synthetic strategies that could be adapted for this purpose include:

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. galchimia.com Future work could explore the coupling of a pre-functionalized phenylbutenyl partner with an appropriate aniline (B41778) derivative, or vice versa. The development of new phosphine (B1218219) ligands, such as dialkyl biheteroaryl phosphines, could help to suppress side reactions and improve yields. organic-chemistry.org

Direct C-H Amination: Recent advances in C-H functionalization offer a more atom-economical approach to aniline synthesis. researchgate.net Investigating the direct amination of a phenylbutene precursor could provide a more streamlined route to the target molecule, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of photoredox-cobalt dual catalysis has emerged as a mild and effective method for creating aniline derivatives from ketones and amines. galchimia.com Applying this to a suitably designed cyclohexanone (B45756) precursor could offer a novel pathway to the core structure of this compound.

Modular Alkyne Assembly: A diversity-oriented synthesis starting from alkynes allows for the sequential and stereocontrolled introduction of different aryl groups. nih.gov This strategy could be employed to construct the tetrasubstituted alkene core with high precision before the introduction of the aniline moiety.

Synthetic StrategyPotential AdvantagesKey Considerations
Palladium-Catalyzed Cross-CouplingHigh functional group tolerance, well-establishedCatalyst stability, ligand design organic-chemistry.org
Direct C-H AminationHigh atom economy, reduced stepsRegioselectivity, catalyst development researchgate.net
Photoredox CatalysisMild reaction conditions, novel pathwaysCatalyst availability, substrate scope galchimia.com
Modular Alkyne AssemblyStereocontrol, structural diversityMulti-step process, reagent availability nih.gov

Deeper Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas for investigation include:

Kinetic Studies: Performing kinetic analysis of potential synthetic routes can help to identify rate-determining steps and the influence of various reaction parameters. For instance, competition experiments with isotopic substitution can reveal critical bond-forming events. nih.gov

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., with ¹⁵N or ¹³C) can provide unambiguous evidence for proposed reaction intermediates and pathways. researchgate.net

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the detection of transient intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model potential transition states and reaction coordinates, providing a theoretical framework to complement experimental findings. nih.govnih.gov This can help to rule out or support proposed mechanisms, such as the viability of a researchgate.netnih.gov-H shift in certain aniline syntheses. nih.gov

Development of Highly Stereoselective Transformations

The double bond in this compound can exist as either the (E) or (Z) isomer. As the stereochemistry of tetrasubstituted alkenes can significantly influence their physical and biological properties, the development of highly stereoselective syntheses is a critical area of future research. nih.gov

Emerging strategies to control the stereochemical outcome include:

Stereoselective Alkyne Functionalization: Methods that proceed through the 1,2-difunctionalization of internal alkynes offer a promising route to stereodefined tetrasubstituted alkenes. nih.gov

Vinylboronate Intermediates: The stereoselective synthesis of tetrasubstituted alkenylboronates from 1,1-organodiboronates provides a versatile platform for further functionalization, allowing for the controlled synthesis of a single stereoisomer. organic-chemistry.org

Dearomatization-Rearrangement Strategies: A novel approach involves the dearomatization of an aniline derivative, followed by a cycloaddition and an aromatization-triggered rearrangement, which can lead to the stereoselective formation of acyclic tetrasubstituted alkenes. acs.orgacs.org

Integration with Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability. Future research into the synthesis of this compound and its derivatives should prioritize the integration of green chemistry principles. chemrxiv.orgchemrxiv.org

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. rsc.org The reduction of nitroarenes to anilines has been successfully demonstrated in water. rsc.org

Catalyst Development: The use of non-toxic and earth-abundant metal catalysts, such as iron or copper, is preferable to precious metal catalysts like palladium. organic-chemistry.org CuI-nanoparticles have shown promise in the synthesis of anilines without the need for organic solvents. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. C-H activation and cycloaddition reactions are inherently more atom-economical than classical methods that generate stoichiometric byproducts.

Energy Efficiency: The development of reactions that proceed at room temperature or with the aid of energy-efficient technologies like photocatalysis can significantly reduce the environmental impact of a synthesis. galchimia.com

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Greener SolventsWater-based reactionsReduced environmental impact rsc.org
Catalyst ChoiceUse of iron or copper catalystsLower toxicity and cost organic-chemistry.org
Atom EconomyC-H activation, cycloadditionsMinimized waste generation
Energy EfficiencyPhotocatalysis, room temperature reactionsReduced energy consumption galchimia.com

Computational Design and Prediction of Novel Derivatives

Computational chemistry is an increasingly powerful tool for the design and prediction of the properties of new molecules. sci-hub.seresearchgate.net For this compound, computational methods can guide the synthesis of novel derivatives with tailored properties.

Future research in this area could involve:

Density Functional Theory (DFT) Studies: DFT can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov This can provide insights into their reactivity and potential applications.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their biological activity or material properties. This can accelerate the discovery of new lead compounds.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives, aiding in the design of more potent inhibitors or modulators. nih.gov

Prediction of Material Properties: Computational methods can be used to predict properties relevant to materials science, such as electronic conductivity, photophysical properties, and thermal stability, guiding the development of new functional materials. acs.org

Q & A

Q. How to design structure-activity relationship (SAR) studies for anticancer derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., -OCH₃, -F, -CF₃) and test cytotoxicity against cancer cell lines (e.g., MDA-MB-468 ). Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II. Corrogate SAR data with logP and solubility measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.